

"physical constants of dipropylene glycol ethyl ether (boiling point, viscosity)"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *dipropylene glycol ethyl ether*

Cat. No.: *B106248*

[Get Quote](#)

A Technical Guide to the Physical Constants of Dipropylene Glycol Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical constants of **dipropylene glycol ethyl ether** (DPEE). The information is tailored for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and outlining the methodologies for its determination.

Introduction

Dipropylene glycol ethyl ether, with the CAS number 15764-24-6, is a versatile organic solvent used in a variety of industrial applications. Its chemical structure, featuring both ether and alcohol functionalities, imparts a unique combination of solvency, volatility, and miscibility. An accurate understanding of its physical properties is crucial for its effective application in chemical synthesis, formulation development, and process design. The primary isomer is 2-(2-ethoxypropoxy)propan-1-ol.

Quantitative Data Summary

The physical constants of **dipropylene glycol ethyl ether** are summarized in the tables below. For comparative purposes, data for the closely related dipropylene glycol methyl ether (DPGME) and the parent compound, dipropylene glycol (DPG), are also included where

available, as specific experimental data for the viscosity of DPEE is not readily available in the cited literature.

Table 1: Boiling Point and Viscosity of **Dipropylene Glycol Ethyl Ether** and Related Compounds

Compound	Boiling Point (°C)	Dynamic Viscosity (mPa·s)	Kinematic Viscosity (mm ² /s)
Dipropylene Glycol Ethyl Ether (DPEE)	223.5 ± 15.0 at 760 mmHg	Data not available	Data not available
Dipropylene Glycol Methyl Ether (DPGME)	190 at 760 mmHg[1]	Data not available	4.55 at 20°C, 3.82 at 25°C[1][2]
Dipropylene Glycol (DPG)	227 at 760 mmHg[3]	75 at 25°C[3]	118 at 20°C[3]
Dipropylene Glycol Propyl Ether	230–235	~15	Data not available

Table 2: Additional Physical Constants of **Dipropylene Glycol Ethyl Ether**

Property	Value
Molecular Formula	C ₈ H ₁₈ O ₃ [4]
Molecular Weight	162.23 g/mol [4]
Density	0.945 ± 0.06 g/cm ³ at 20°C, 760 Torr
Flash Point	89.0 ± 20.4 °C
Vapor Pressure	0.019 mmHg at 25°C

Experimental Protocols

The determination of the physical constants presented in this guide follows standardized experimental protocols. Below are detailed methodologies for measuring boiling point and

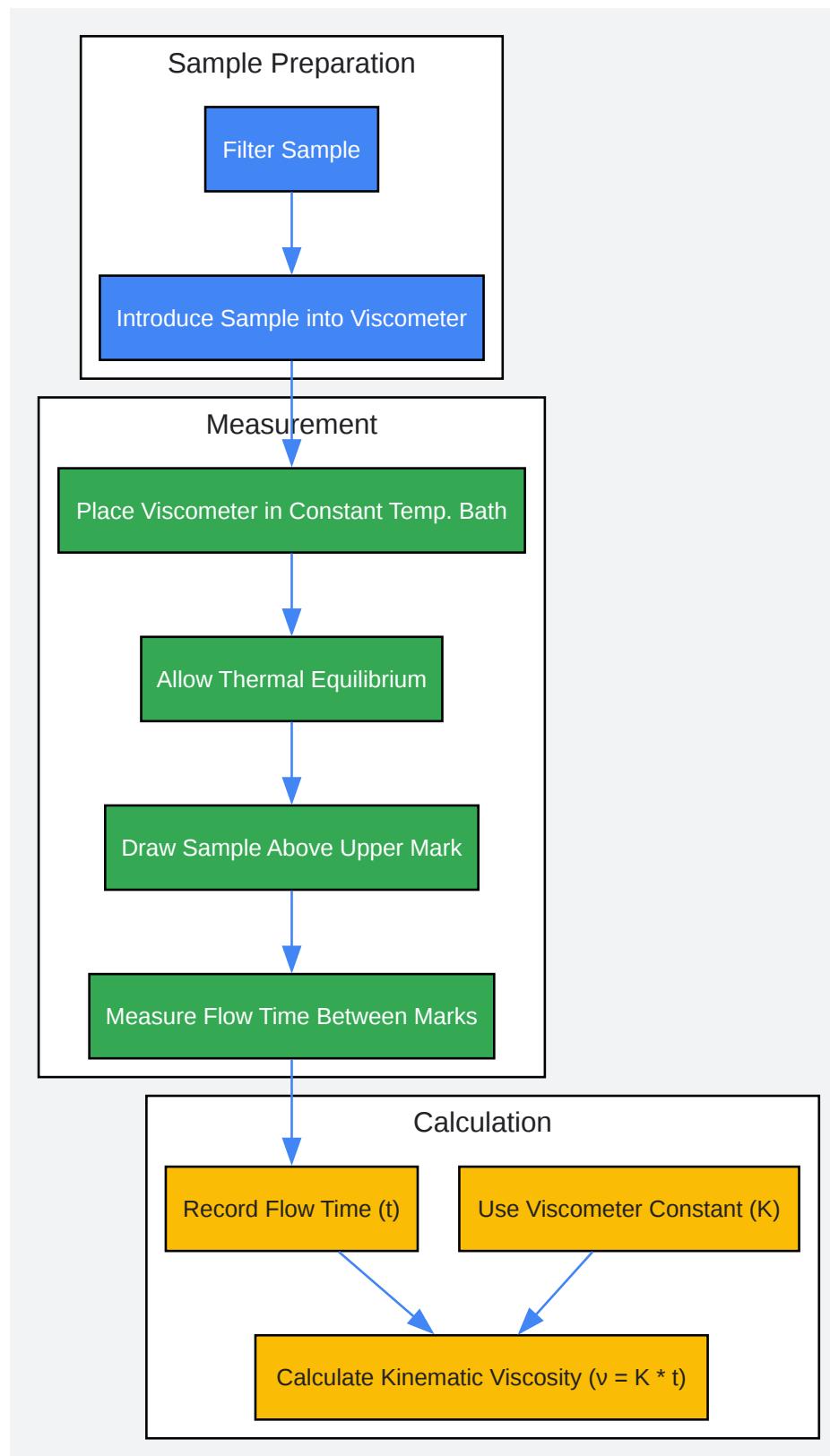
viscosity.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for this determination is based on ASTM D1120.[5][6][7][8]

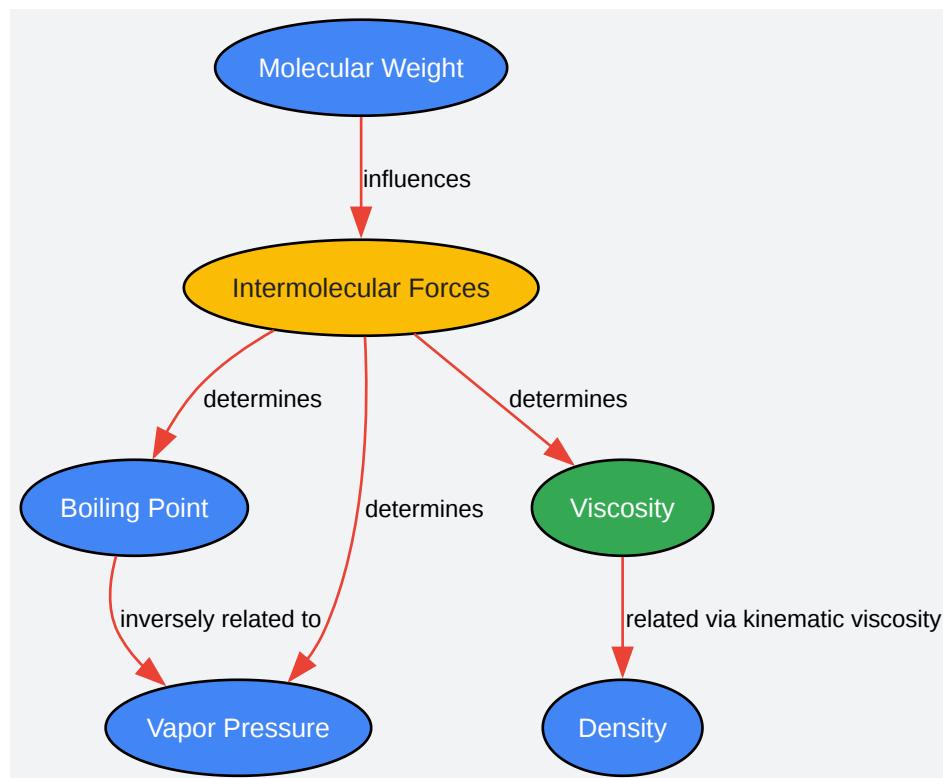
- Apparatus: A round-bottom flask, a water-cooled reflux condenser, a calibrated partial immersion thermometer, and a heating mantle are required.[6]
- Procedure:
 - A measured volume of the sample is placed in the round-bottom flask along with boiling stones to ensure smooth boiling.[6]
 - The flask is connected to the reflux condenser, and the thermometer is positioned so that the bulb is immersed in the liquid, but not in contact with the flask walls.
 - The sample is heated gradually until it reaches a steady boil.[8]
 - The temperature is recorded when it remains constant, which is the equilibrium boiling point.[6]
 - The observed boiling point is then corrected for any deviation from standard atmospheric pressure (760 mmHg).[8]

3.2. Determination of Viscosity


Viscosity is a measure of a fluid's resistance to flow. For glycol ethers, kinematic viscosity is commonly determined using a capillary viscometer, such as the Ubbelohde viscometer, following procedures outlined in standards like ASTM D445 and ISO 3104.[9][10]

- Apparatus: An Ubbelohde viscometer, a constant-temperature bath, a stopwatch, and a suction bulb are the primary pieces of equipment.[9]
- Procedure:
 - The viscometer is thoroughly cleaned and dried.

- The liquid sample is introduced into the filling tube of the viscometer.[11]
- The viscometer is placed vertically in a constant-temperature bath until the sample reaches thermal equilibrium.[9]
- Using suction, the liquid is drawn up through the capillary tube into the measuring sphere, above the upper timing mark.[11]
- The suction is released, and the time taken for the liquid meniscus to fall from the upper timing mark to the lower timing mark is measured with a stopwatch.[9][11]
- The kinematic viscosity (v) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (K): $v = K * t$.[9]


Visualizations

Experimental Workflow for Viscosity Measurement

[Click to download full resolution via product page](#)

Caption: Workflow for determining kinematic viscosity using a capillary viscometer.

Logical Relationship of Physical Constants

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DI(PROPYLENE GLYCOL) METHYL ETHER - Ataman Kimya [atamanchemicals.com]
- 2. DIPROPYLENE GLYCOL METHYL ETHER (DPGME) - Ataman Kimya [atamanchemicals.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. 1-Propanol, 2-(2-ethoxypropoxy)- | C8H18O3 | CID 13628003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. laboratuar.com [laboratuar.com]

- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. matestlabs.com [matestlabs.com]
- 9. martests.com [martests.com]
- 10. Ubbelohde viscometer - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- To cite this document: BenchChem. ["physical constants of dipropylene glycol ethyl ether (boiling point, viscosity)"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106248#physical-constants-of-dipropylene-glycol-ethyl-ether-boiling-point-viscosity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com